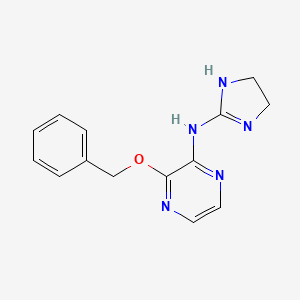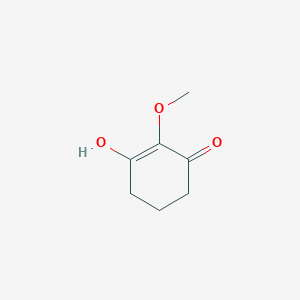
2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is an organic compound with a molecular formula of C8H12O3 It is a derivative of cyclohexenone, featuring both hydroxyl and methoxy functional groups
Synthetic Routes and Reaction Conditions:
Hydrolysis and Decarboxylation: One method involves the hydrolysis and decarboxylation of a corresponding carboxylic acid derivative.
Oxidation: Another route includes the oxidation of a substituted cyclohexene using chromium trioxide in acetic acid.
Cyclization: Cyclization of a suitable precursor, such as a chloroheptenone, in the presence of sulfuric acid.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming diketones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ethers, esters.
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules .
- Participates in Michael addition reactions and Diels-Alder reactions .
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups .
- May serve as a precursor for bioactive compounds .
Industry:
Mechanism of Action
The compound exerts its effects through various chemical pathways:
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming various adducts.
Electrophilic Substitution: The methoxy group can activate the ring towards electrophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Cyclohexenone: Lacks the hydroxyl and methoxy groups, making it less reactive in certain types of reactions.
3-Methyl-2-cyclohexen-1-one: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one: Contains additional substituents that alter its chemical behavior.
Uniqueness: 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
CAS No. |
105872-31-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-hydroxy-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-10-7-5(8)3-2-4-6(7)9/h8H,2-4H2,1H3 |
InChI Key |
BXOPNWFCILRVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



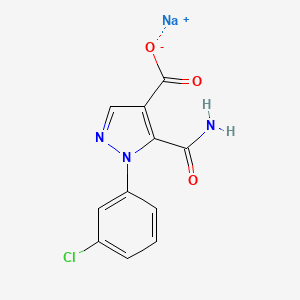
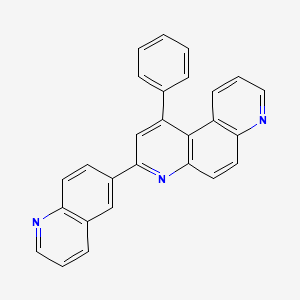
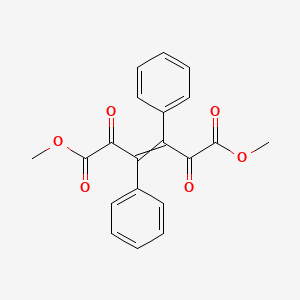
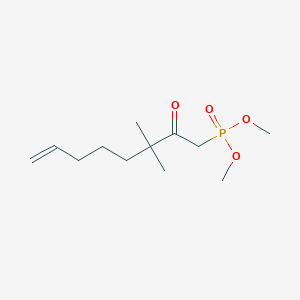
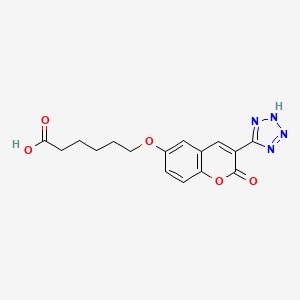
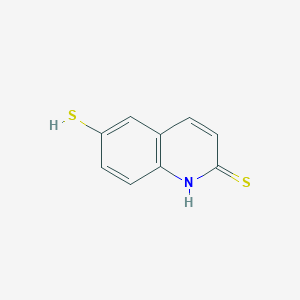

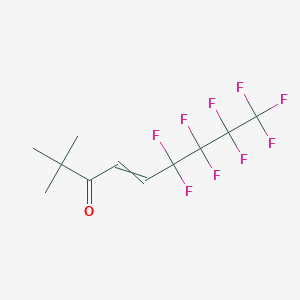
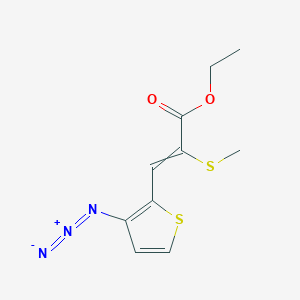
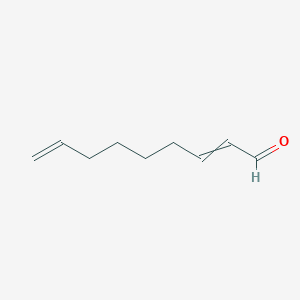
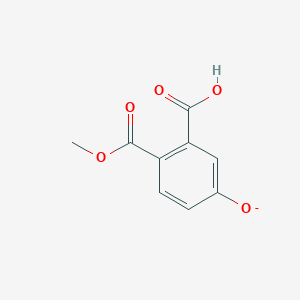
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
